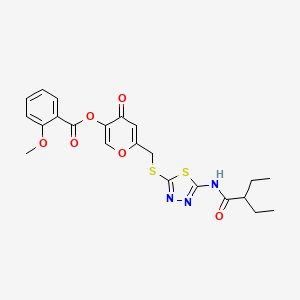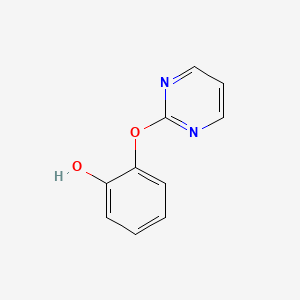![molecular formula C10H19ClN2O3S B2399731 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide CAS No. 2411275-88-0](/img/structure/B2399731.png)
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a widely used tool compound in scientific research for studying the role of mGluR1 in various physiological and pathological processes.
作用機序
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a selective antagonist of mGluR1, which belongs to the G protein-coupled receptor family. When mGluR1 is activated by glutamate, it triggers a signaling cascade that leads to various physiological and pathological responses. This compound binds to the orthosteric site of mGluR1 and prevents glutamate from binding, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system under study. In general, this compound has been shown to reduce the activity of mGluR1 and its downstream signaling pathways, leading to a decrease in glutamate release and a reduction in neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects in various disease models.
実験室実験の利点と制限
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a highly selective tool compound for studying the role of mGluR1 in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for investigating the specific role of mGluR1 in a given system. However, like all tool compounds, this compound has its limitations. For example, it is not a perfect antagonist and may have off-target effects at high concentrations. Additionally, this compound may not be suitable for studying the role of mGluR1 in all systems, as the specific effects of mGluR1 activation may vary depending on the system under study.
将来の方向性
There are many future directions for research involving 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in various disease models, and further research is needed to determine whether it could be a potential therapeutic agent for these diseases. Another area of interest is the role of mGluR1 in pain and addiction. This compound has been shown to have analgesic and anti-addictive effects in various animal models, and further research is needed to determine whether it could be a potential therapeutic agent for these conditions. Finally, further research is needed to determine the specific downstream signaling pathways that are affected by mGluR1 activation and inhibition, as this could lead to the development of more specific and effective therapeutic agents.
合成法
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide can be synthesized through a multistep process starting from commercially available cyclopentanone. The first step involves the reaction of cyclopentanone with methylsulfonyl chloride to form 2-(methanesulfonyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(methanesulfonyl)cyclopentanecarboxylate. The final step involves the reaction of ethyl 2-(methanesulfonyl)cyclopentanecarboxylate with 2-chloro-N-(tert-butoxycarbonyl)ethanamine in the presence of a base to form this compound.
科学的研究の応用
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a valuable tool compound for studying the role of mGluR1 in various physiological and pathological processes. It has been used in a wide range of studies, including those related to pain, addiction, anxiety, depression, and neurodegenerative diseases. This compound has also been used to investigate the role of mGluR1 in synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O3S/c1-7(11)10(14)13-9-5-3-4-8(9)6-12-17(2,15)16/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUITVBLPMINFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1CNS(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
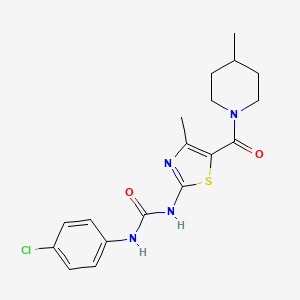
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

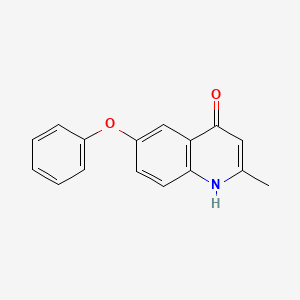
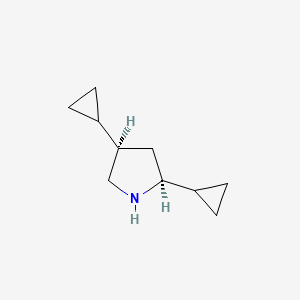
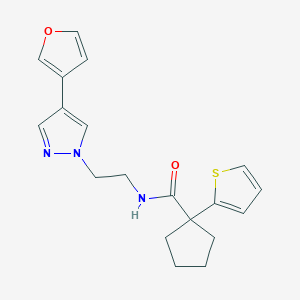
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
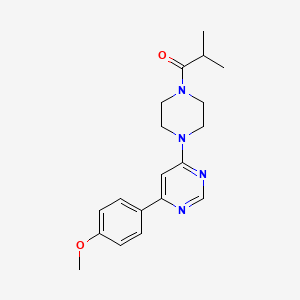
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)
